molecular formula C13H15N3O3S B7501403 N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide

N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide

Cat. No.: B7501403
M. Wt: 293.34 g/mol
InChI Key: PNYYIQUUCPRDAY-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a cyclopropane ring, a phenoxyacetyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring. This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents. The phenoxyacetyl group is introduced through acylation reactions, where phenoxyacetic acid or its derivatives react with amines. The final step involves the formation of the carbamothioyl group, which can be achieved through the reaction of isothiocyanates with amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, hydroxides, and amines under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and design.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the cyclopropane ring or the phenoxyacetyl group.

    Cyclopropane derivatives: Compounds with cyclopropane rings and various functional groups, which may exhibit different chemical and biological properties.

    Phenoxyacetyl derivatives: Compounds with phenoxyacetyl groups and different core structures, which may have distinct applications and activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-11(8-19-10-4-2-1-3-5-10)15-16-13(20)14-12(18)9-6-7-9/h1-5,9H,6-8H2,(H,15,17)(H2,14,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYYIQUUCPRDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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